molecular formula C25H27N3O5S B4631399 N-(2-methoxyethyl)-2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]benzamide

N-(2-methoxyethyl)-2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]benzamide

Cat. No. B4631399
M. Wt: 481.6 g/mol
InChI Key: KGWALRBDPMVKHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including the compound , often involves multiple steps that aim to introduce specific functional groups to achieve the desired molecular structure. For instance, Sonda et al. (2004) described the synthesis of a series of benzamide derivatives that accelerated gastric emptying and increased the frequency of defecation, indicating a method that could potentially be applied or adapted for the synthesis of N-(2-methoxyethyl)-2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]benzamide (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their reactivity and biological activity. For instance, Demir et al. (2015) utilized X-ray diffraction and DFT calculations to analyze the structure of a similar benzamide molecule, providing insights into how such methods could elucidate the structure of N-(2-methoxyethyl)-2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]benzamide (Demir, Çakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekci, 2015).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, leading to the formation of complex structures. Liu et al. (2015) demonstrated the addition of a carbamoylsilane to N-sulfonylimines, resulting in α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides, a process that could be relevant for modifying the chemical structure of the compound for specific applications (Liu, Guo, & Chen, 2015).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline form, are critical for their practical applications. Yanagi et al. (2000) explored two polymorphs of a similar compound, highlighting the importance of characterizing these properties for understanding the behavior and stability of N-(2-methoxyethyl)-2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]benzamide (Yanagi, Mizoguchi, Adachi, Sato, Kodama, Anzai, Takagishi, Kamei, Fujiwara, Matsushita, Yamashoji, & Inoue, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of benzamide derivatives are influenced by their molecular structure. Kerstholt, Engberts, & Blandamer (1993) studied the kinetics of uncatalysed hydrolysis of benzamide derivatives, providing a basis for understanding the chemical behavior of N-(2-methoxyethyl)-2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]benzamide under different conditions (Kerstholt, Engberts, & Blandamer, 1993).

Scientific Research Applications

Pharmacological Properties and Therapeutic Potentials

One study focuses on the synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 (5-HT4) receptor agonists. These compounds, including benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives, have been evaluated for their effects on gastrointestinal motility. Specifically, certain derivatives demonstrated accelerated gastric emptying and increased defecation frequency, offering potential as novel prokinetic agents with reduced side effects due to minimal binding affinity for 5-HT3- and dopamine D2 receptors (Sonda et al., 2004).

Another related study elaborates on the design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonists, highlighting their favorable pharmacological profiles for gastrointestinal motility (Sonda et al., 2003).

Synthesis and Chemical Structure Analysis

The synthesis of heparin saccharides III involved derivatives of benzyl 2-[1-(benzyloxy)formamido]-2-deoxy-α-D-glucopyranoside, showcasing methods for preparing disaccharides with various protecting groups, including benzoyl and benzylsulfonyl, as starting materials. This demonstrates the versatility of benzamide-related compounds in synthesizing complex biological molecules (Wyss & Kiss, 1975).

Moreover, a study on the addition of carbamoylsilane to N-sulfonylimines for the direct synthesis of α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides provides insight into novel synthetic routes for benzamide derivatives, offering good to excellent yields and highlighting the chemical versatility of these compounds (Liu et al., 2015).

Novel Applications in Material Science

Additionally, research into novel sulfonated thin-film composite nanofiltration membranes, which employed sulfonated aromatic diamine monomers, illustrates the application of benzamide-related chemistry in developing advanced materials for water treatment and dye solution processing, demonstrating the broad utility of these compounds beyond pharmacological contexts (Liu et al., 2012).

properties

IUPAC Name

N-(2-methoxyethyl)-2-[[4-[(N-methylsulfonylanilino)methyl]benzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S/c1-33-17-16-26-25(30)22-10-6-7-11-23(22)27-24(29)20-14-12-19(13-15-20)18-28(34(2,31)32)21-8-4-3-5-9-21/h3-15H,16-18H2,1-2H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWALRBDPMVKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2-{[(4-{[(methylsulfonyl)(phenyl)amino]methyl}phenyl)carbonyl]amino}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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